molecular formula C11H20O B1596665 7-Norbornyl t-butyl ether CAS No. 3391-07-9

7-Norbornyl t-butyl ether

Cat. No.: B1596665
CAS No.: 3391-07-9
M. Wt: 168.28 g/mol
InChI Key: XFWPUNKKVHXJGD-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Norbornyl t-butyl ether can be achieved through the Williamson ether synthesis. This method involves the nucleophilic substitution of an alkyl halide by an alkoxide. For this compound, the reaction typically involves the use of 7-norbornyl alcohol and tert-butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Williamson ether synthesis under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and reactant concentrations would be essential for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions: 7-Norbornyl t-butyl ether primarily undergoes cleavage reactions, particularly under acidic conditions. The ether bond can be cleaved by strong acids such as hydroiodic acid or hydrobromic acid, resulting in the formation of 7-norbornyl alcohol and tert-butyl halide .

Common Reagents and Conditions:

    Acidic Cleavage: Hydroiodic acid or hydrobromic acid is commonly used for the cleavage of the ether bond.

    Oxidation and Reduction:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action for 7-Norbornyl t-butyl ether involves the cleavage of the ether bond under acidic conditions. The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the formation of 7-norbornyl alcohol and tert-butyl halide . This mechanism is influenced by the structure of the compound, which stabilizes the transition state and facilitates the cleavage reaction.

Comparison with Similar Compounds

  • 7-Norbornene t-butyl ether
  • 7-Norbornane t-butyl ether
  • Cyclopentyl t-butyl ether

Comparison: 7-Norbornyl t-butyl ether is unique due to its norbornane backbone, which imparts specific steric and electronic properties. Compared to similar compounds like 7-Norbornene t-butyl ether and 7-Norbornane t-butyl ether, this compound exhibits different reactivity patterns, particularly in its cleavage reactions. The presence of the norbornane structure also influences the compound’s stability and reactivity, making it distinct from other ethers such as cyclopentyl t-butyl ether .

Properties

IUPAC Name

7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-11(2,3)12-10-8-4-5-9(10)7-6-8/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWPUNKKVHXJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1C2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187531
Record name 7-Norbornyl t-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3391-07-9
Record name 7-Norbornyl t-butyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Norbornyl t-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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